N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-tert-butylbenzamide
Overview
Description
N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-tert-butylbenzamide is a complex organic compound characterized by a unique structure that integrates multiple functional groups. This molecule features a combination of bromophenyl, methyltriazol, thiadiazol, and tert-butylbenzamide groups, indicating potential versatility and reactivity in various chemical contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-tert-butylbenzamide generally involves multi-step organic synthesis:
Formation of the Triazole Ring: : Typically achieved through a Huisgen cycloaddition reaction between azides and alkynes, requiring copper(I) as a catalyst.
Thiadiazole Synthesis: : Often involves cyclization reactions using thiosemicarbazides and carboxylic acids under acidic or basic conditions.
Final Coupling: : The intermediate compounds are coupled via amide bond formation using reagents like N,N'-dicyclohexylcarbodiimide (DCC) and catalytic amounts of 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production might scale these processes using flow chemistry techniques to enhance yield and efficiency. High-pressure reactors and continuous flow systems can be utilized to maintain consistent reaction conditions and improve product throughput.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : Can undergo oxidative transformations at various functional sites.
Reduction: : Can be reduced at the triazole or thiadiazole rings under hydrogenation conditions.
Substitution: : Halo-substituted phenyl ring allows for nucleophilic substitution reactions.
Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: : Various nucleophiles such as amines and alkoxides can be used for substitution reactions.
Major Products Formed: Depending on the reaction, major products include oxidized derivatives, reduced amines or alcohols, and various substitution products incorporating different nucleophiles.
Scientific Research Applications
Chemistry: Utilized as a precursor in the synthesis of complex organic molecules and materials science for the creation of new polymers and coatings.
Biology: Investigated for its potential as a pharmacophore in drug design due to its ability to interact with various biological targets.
Medicine: Explored in the development of pharmaceuticals for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: Used in the manufacturing of specialty chemicals, including agrochemicals and advanced materials.
Mechanism of Action
Molecular Targets and Pathways: This compound may exert its effects through:
Enzyme Inhibition: : By binding to enzyme active sites and blocking substrate access.
Signal Modulation: : Interacting with receptor proteins to modulate cellular signaling pathways.
Apoptosis: : Potential to induce cell death in cancer cells through activation of apoptotic pathways.
Anti-inflammatory Pathways: : Inhibition of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
Similar Compounds:
**N-{3-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-tert-butylbenzamide
**N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-tert-butylbenzamide
Highlighting Uniqueness: The bromine atom in N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-tert-butylbenzamide imparts unique electronic properties, enhancing its reactivity compared to chlorine or fluorine analogs. This can make it more potent in biological assays and reactive in chemical synthesis.
A deep dive into organic synthesis, pharmacology, and industrial chemistry in one neat package. What's your next scientific adventure?
Properties
IUPAC Name |
N-[3-[1-(2-bromophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-4-tert-butylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN6OS/c1-13-18(26-28-29(13)17-8-6-5-7-16(17)23)19-24-21(31-27-19)25-20(30)14-9-11-15(12-10-14)22(2,3)4/h5-12H,1-4H3,(H,24,25,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPNBPUQXZPVRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2Br)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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